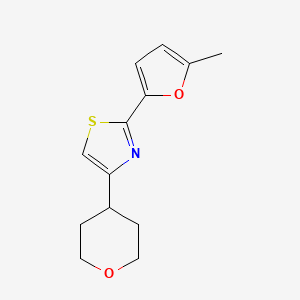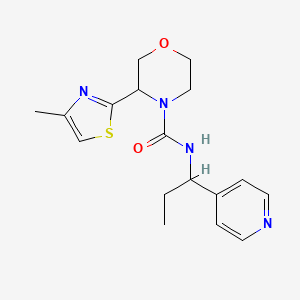
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer, anti-inflammatory, and antioxidant properties, 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has also been found to have other biochemical and physiological effects. For example, it has been shown to have antifungal activity against certain fungal strains, as well as antibacterial activity against certain bacterial strains. It has also been found to have neuroprotective effects, which could make it a useful candidate for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it a promising candidate for use in drug discovery and development, as well as in other areas of research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole. Some possible areas of research include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases. Other areas of research could focus on the development of new synthesis methods for this compound, as well as the development of new derivatives with improved properties and activity. Overall, the unique properties and potential applications of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole make it an exciting area of research with many promising future directions.
Métodos De Síntesis
The synthesis of 2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole is typically carried out using a variety of methods, including the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-bromo-1-butanol in the presence of potassium carbonate, followed by the reaction of the resulting product with Lawesson's reagent. Other methods include the reaction of 2-(5-Methylfuran-2-yl)thiosemicarbazide with 4-chlorobutyric acid in the presence of sodium hydroxide, followed by the reaction of the resulting product with Lawesson's reagent.
Aplicaciones Científicas De Investigación
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole has been found to have potential applications in various fields of scientific research. In drug discovery and development, this compound has been shown to exhibit promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a useful candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-9-2-3-12(16-9)13-14-11(8-17-13)10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAZJWKSNBCFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylfuran-2-yl)-4-(oxan-4-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]hept-6-yn-1-one](/img/structure/B7633182.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(1-prop-2-enylpiperidin-4-yl)urea](/img/structure/B7633191.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(2-methoxycyclopentyl)urea](/img/structure/B7633197.png)
![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)
![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)

![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)